

Application Notes and Protocols for D-Histidine Monohydrochloride in Neurobiology Research

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Compound of Interest

Compound Name: *D-Histidine monohydrochloride*

Cat. No.: *B1330029*

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Introduction

D-Histidine monohydrochloride, a non-natural isomer of the essential amino acid L-histidine, is a valuable tool in neurobiology research. While L-histidine is known for its roles as a precursor to the neurotransmitter histamine and in various physiological processes, D-histidine and its derivatives are increasingly being investigated for their unique neuroprotective properties. These application notes provide an overview of the utility of **D-Histidine monohydrochloride** in studying neuroprotective mechanisms and detail protocols for its application in relevant experimental models.

The primary applications of **D-Histidine monohydrochloride** in neurobiology research include:

- **Neuroprotection Studies:** Investigating its ability to mitigate neuronal damage in models of ischemia, excitotoxicity, and metal-induced neurotoxicity.
- **NMDA Receptor Modulation:** Although indirect, the study of histidine's role in modulating NMDA receptor function, particularly in the context of zinc inhibition, provides a framework for exploring the effects of its isomers.
- **Signal Transduction Pathway Analysis:** Elucidating the molecular mechanisms underlying its neuroprotective effects, including the modulation of pathways like mTOR and Rac1 signaling.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the neuroprotective effects of histidine and its analogues.

Table 1: In Vitro Neuroprotective Effects of Histidine

Experimental Model	Cell Type	Compound	Concentration Range	Outcome Measure	Result
Zinc-Induced Neurotoxicity	GT1-7 Hypothalamic Neurons	D-Histidine	Not specified	Cell Viability	Exhibited the same neuroprotective activity as L-histidine[1]
Zinc-Induced Neurotoxicity	GT1-7 Hypothalamic Neurons	L-Histidine	Not specified	Cell Viability	Protective against zinc-induced neuronal death[1][2]
Hydrogen Peroxide-Induced Oxidative Stress	Primary Cortical Neurons	Zinc-Histidine Complex	5-25 μ M	Neuronal Viability (MTT assay)	Significantly inhibited cell damage[3]
Oxygen-Glucose Deprivation (OGD)	Primary Cortical Neurons	Histidyl Hydrazide (analogue)	Not specified	Neuronal Death	Protected against OGD-induced cell death[4][5]
HNE-Induced Cell Death	Primary Cortical Neurons	Histidyl Hydrazide (analogue)	500 μ M	Neuronal Death	Protected against 10 or 20 μ M HNE-induced death[4]

Table 2: In Vivo Neuroprotective Effects of Histidine and Analogues

Experimental Model	Animal Model	Compound	Dosage and Administration	Outcome Measure	Result
Focal Ischemic Stroke (MCAO)	Mouse	Histidyl Hydrazide (analogue)	20 mg/kg, IV (pre- or post-ischemia)	Infarct Volume, Neurological Score	Reduced brain damage and improved functional outcome[4][5][6]
Cerebral Ischemia	Rat	L-Histidine	High dose (early) and low dose (late)	Infarct Volume, Neurological Function	Remarkable long-term neuroprotection[7]
Cryogenic Brain Injury	Rat	L-Histidine	Not specified	Brain Edema	Attenuated brain edema[8]
Cryogenic Brain Injury	Rat	D-Histidine	Not specified	Brain Edema	No significant effect on brain edema[8]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Against Zinc-Induced Neurotoxicity

This protocol details a method to assess the neuroprotective effects of **D-Histidine monohydrochloride** against zinc-induced toxicity in a neuronal cell line.

1. Cell Culture:

- Culture GT1-7 immortalized hypothalamic neurons in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Seed cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

2. Treatment:

- Prepare a stock solution of **D-Histidine monohydrochloride** in sterile, deionized water.
- Prepare a stock solution of Zinc Chloride (ZnCl₂) in sterile, deionized water. The final concentration to induce toxicity is typically in the range of 25-100 µM[9].
- Pre-treat the cells with various concentrations of **D-Histidine monohydrochloride** for 1-2 hours.
- Introduce ZnCl₂ to the wells to induce neurotoxicity.

3. Incubation:

- Incubate the plates for 24 hours under standard cell culture conditions.

4. Assessment of Cell Viability (MTT Assay):

- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
- Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
- Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This protocol describes the induction of focal cerebral ischemia in mice to evaluate the in vivo neuroprotective effects of **D-Histidine monohydrochloride**.

1. Animal Preparation:

- Use adult male C57BL/6 mice (20-25 g).
- Anesthetize the mice with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg).
- Maintain body temperature at 37°C using a heating pad.

2. Surgical Procedure:

- Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Ligate the distal end of the ECA.
- Introduce a nylon monofilament (e.g., 6-0) with a blunted, coated tip through the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
- After 60-90 minutes of occlusion, withdraw the filament to allow for reperfusion.

3. Drug Administration:

- Dissolve **D-Histidine monohydrochloride** in sterile saline.
- Administer the solution intravenously (e.g., via the tail vein) at the desired dose (e.g., 20 mg/kg for a histidine analogue) either before occlusion or after the onset of reperfusion[4][6].

4. Neurological Assessment and Infarct Volume Measurement:

- Evaluate neurological deficits at 24, 48, and 72 hours post-MCAO using a standardized scoring system.
- At the end of the experiment, euthanize the animals and perfuse the brains.
- Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
- Quantify the infarct volume using image analysis software.

Protocol 3: Western Blot Analysis of mTOR Pathway Activation

This protocol is for assessing the effect of **D-Histidine monohydrochloride** on the mTOR signaling pathway in neuronal cells.

1. Cell Lysis and Protein Quantification:

- Culture and treat neuronal cells with **D-Histidine monohydrochloride** as described in Protocol 1.
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA or Bradford assay.

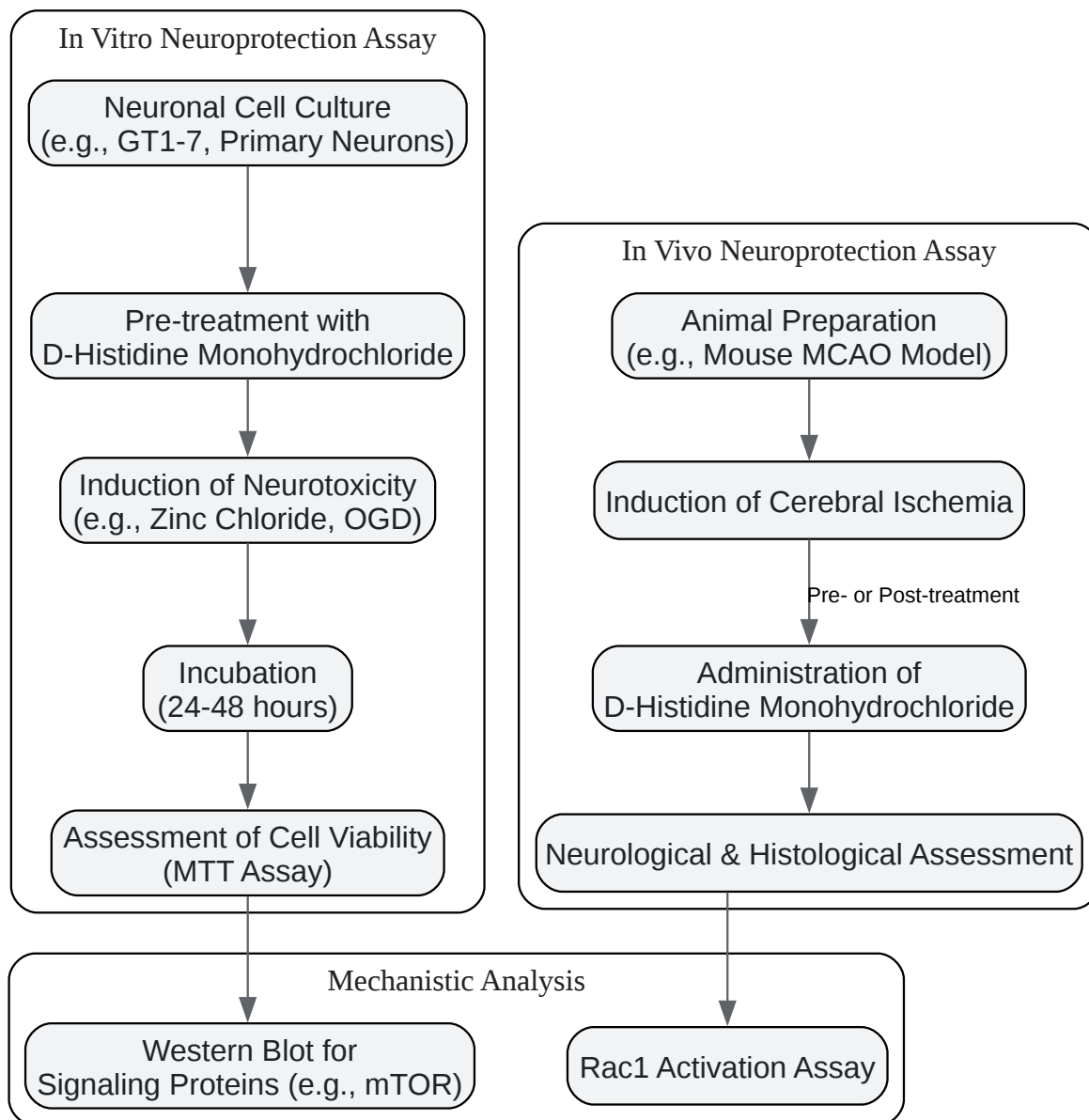
2. SDS-PAGE and Western Blotting:

- Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
- Incubate the membrane overnight at 4°C with primary antibodies against phospho-mTOR (Ser2448), total mTOR, phospho-p70S6K (Thr389), and total p70S6K.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

3. Densitometric Analysis:

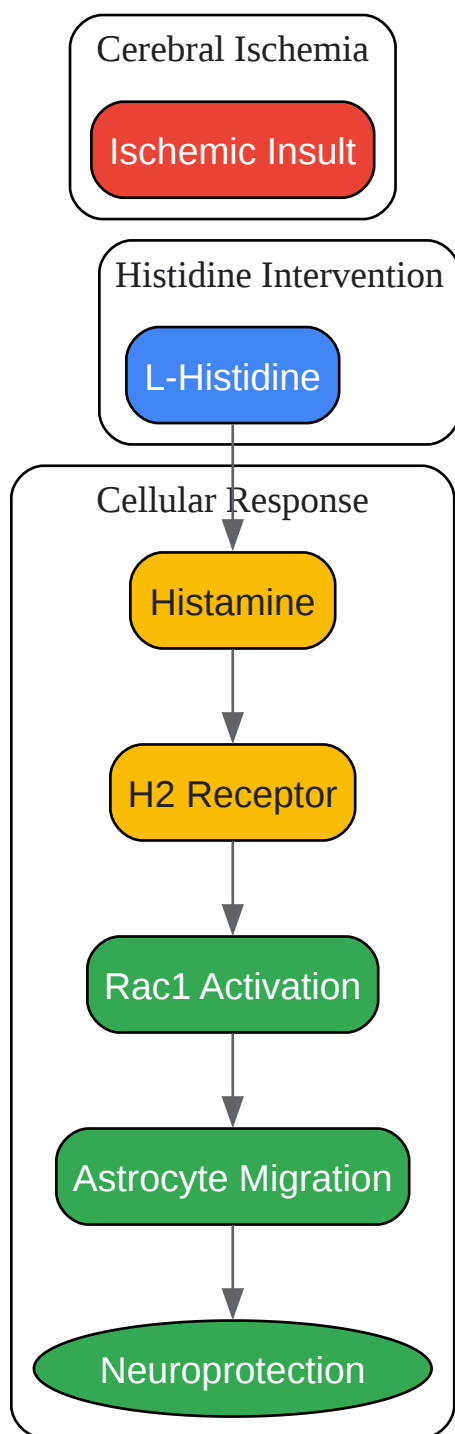
- Quantify the band intensities using image analysis software.
- Normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations: Signaling Pathways and Experimental Workflows



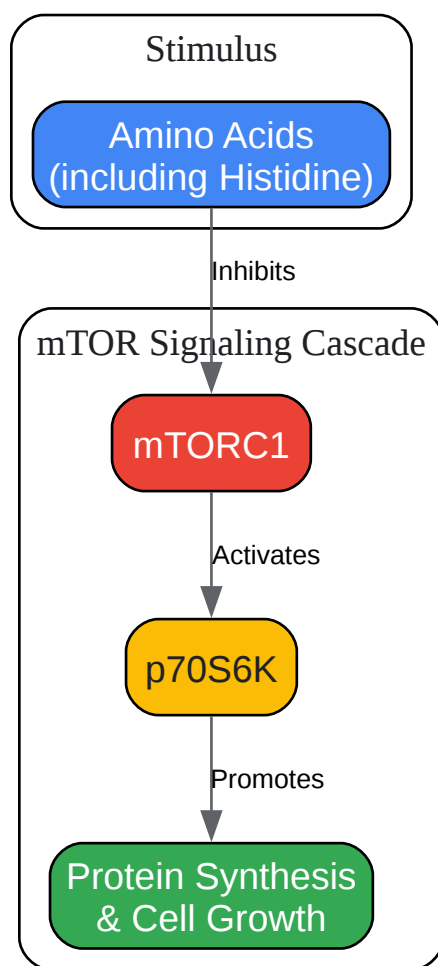
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Experimental workflow for assessing neuroprotection.



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L-Histidine mediated neuroprotection signaling.



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Histidine's inhibitory effect on the mTOR pathway.

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